2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3-isopropylaniline with pyridine-3-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield . The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide include other sulfonamides and pyridine derivatives, such as:
- 2-[(3-Methylphenyl)amino]pyridine-3-sulfonamide
- 2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide
- 2-[(3-Propylphenyl)amino]pyridine-3-sulfonamide .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the phenyl ring may enhance its interaction with certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(3-propan-2-ylanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10(2)11-5-3-6-12(9-11)17-14-13(20(15,18)19)7-4-8-16-14/h3-10H,1-2H3,(H,16,17)(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKOXWDUTDKOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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